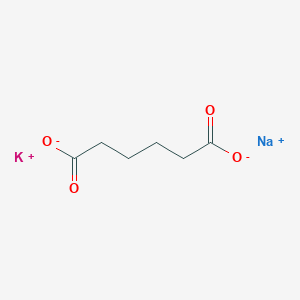

Potassium sodium adipate

説明

イノシトール1,3,4,5-テトラキスリン酸は、さまざまな細胞プロセスにおいて重要な役割を果たすシグナル伝達分子であるイノシトールリン酸ファミリーのメンバーです。 この化合物は、特にカルシウム放出および調節に関連する細胞シグナル伝達経路への関与により、重要です .

準備方法

合成ルートおよび反応条件: イノシトール1,3,4,5-テトラキスリン酸は、一連のリン酸化反応によって合成できます。 一般的な方法の1つは、イノシトール1,4,5-トリリン酸をイノシトールトリリン酸キナーゼでリン酸化することです . 反応条件には、通常、目的の位置で正しいリン酸化を保証するために、特定の酵素と制御された環境が必要です .

工業生産方法: イノシトール1,3,4,5-テトラキスリン酸の工業生産は、合成の複雑さのためにそれほど一般的ではありません。 バイオテクノロジーと酵素合成の進歩により、この化合物を大規模に生産することが可能になりました。 組換え酵素と最適化された反応条件の使用は、工業生産における重要な要素です .

化学反応の分析

反応の種類: イノシトール1,3,4,5-テトラキスリン酸は、リン酸化、脱リン酸化、タンパク質との結合相互作用を含むさまざまな化学反応を起こします . これらの反応は、シグナル伝達分子としての役割において重要です。

一般的な試薬と条件: リン酸化反応には、通常、ATPと特定のキナーゼの使用が含まれますが、脱リン酸化にはホスファターゼが必要です . 結合相互作用は、カルシウムイオンの存在など、生理学的条件下で頻繁に発生します .

生成される主要な生成物: これらの反応から生成される主要な生成物には、イノシトール1,4,5-トリリン酸やイノシトールヘキサキスリン酸などのさまざまなイノシトールリン酸が含まれます . これらの生成物は、細胞シグナル伝達と調節において重要な役割を果たします .

科学研究への応用

イノシトール1,3,4,5-テトラキスリン酸は、科学研究において幅広い用途を持っています。 化学では、リン酸化と脱リン酸化のメカニズムを研究するために使用されます . 生物学では、細胞シグナル伝達経路とカルシウム調節を理解するために不可欠です . 医学では、カルシウム調節異常関連疾患の治療における潜在的な治療的用途があります . さらに、生化学アッセイと診断ツールの開発において、業界で使用されています .

科学的研究の応用

Applications in the Food Industry

Potassium sodium adipate serves several important functions in food technology:

- Buffering Agent : It helps maintain pH stability in food products, which is crucial for flavor preservation and microbial stability.

- Acidity Regulator : By regulating acidity, it enhances the taste and texture of various food items, particularly in baked goods and dairy products.

- Starch Retrogradation Inhibition : Research indicates that it can inhibit retrogradation in starches, improving the texture and shelf-life of food products.

Table 1: Key Functions of this compound in Food Applications

| Function | Description |

|---|---|

| Buffering Agent | Maintains pH stability in food products |

| Acidity Regulator | Enhances flavor and texture |

| Starch Retrogradation Inhibitor | Improves texture and shelf-life of starchy foods |

Pharmaceutical Applications

In the pharmaceutical sector, this compound is employed for:

- Excipient Properties : It stabilizes active pharmaceutical ingredients (APIs) in formulations, enhancing their efficacy and shelf-life.

- pH Regulation : Similar to its role in food, it regulates pH levels in drug formulations, which can be critical for drug solubility and absorption.

Case Study: Use in Drug Formulations

A study demonstrated that incorporating this compound into a specific drug formulation improved the stability of the active ingredient under various storage conditions. The excipient's buffering capacity helped maintain the required pH level, ensuring optimal drug performance over time.

Scientific Research Applications

This compound is utilized extensively in scientific research:

- Biochemical Studies : It serves as a buffering agent in biological experiments, helping to maintain physiological pH levels during assays.

- Metabolic Pathway Research : The compound participates in metabolic pathways involving fatty acids, providing insights into energy production processes within cells .

Table 2: Research Applications of this compound

| Application | Description |

|---|---|

| Biochemical Studies | Used to maintain pH levels during experiments |

| Metabolic Pathway Research | Investigates fatty acid metabolism |

Environmental Considerations

While this compound is widely used, it is essential to consider its environmental impact. As with many chemical compounds, it can contribute to pollution if not managed properly during production and disposal. Research into biodegradable alternatives is ongoing to mitigate these effects.

作用機序

イノシトール1,3,4,5-テトラキスリン酸は、プレクストリンホモロジードメインなどの特定のタンパク質ドメインに結合することにより、その効果を発揮します . この結合は、細胞シグナル伝達経路に関与するさまざまな酵素やタンパク質の活性を調節します . この化合物は、主にカルシウム放出と調節に関連する経路をターゲットとし、細胞増殖、アポトーシス、代謝などのプロセスに影響を与えます .

類似の化合物との比較

類似の化合物:- イノシトール1,4,5-トリリン酸

- イノシトールヘキサキスリン酸

- イノシトール1,3,4,6-テトラキスリン酸

独自性: イノシトール1,3,4,5-テトラキスリン酸は、特定のリン酸化パターンにより、異なるタンパク質ドメインと相互作用し、独自のシグナル伝達経路を調節できるため、独特です . この特異性は、細胞プロセスを研究し、治療的用途を開発するための貴重なツールとなります .

類似化合物との比較

Similar Compounds:

- Inositol 1,4,5-Trisphosphate

- Inositol Hexakisphosphate

- Inositol 1,3,4,6-Tetrakisphosphate

Uniqueness: Inositol 1,3,4,5-Tetrakisphosphate is unique due to its specific phosphorylation pattern, which allows it to interact with distinct protein domains and regulate unique signaling pathways . This specificity makes it a valuable tool for studying cellular processes and developing therapeutic applications .

生物活性

Potassium sodium adipate, a potassium salt of adipic acid, is primarily recognized for its role in various biochemical and physiological processes. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its effects.

This compound is derived from adipic acid, a dicarboxylic acid commonly used in the production of nylon and as a food additive. The chemical formula is represented as , indicating the presence of both potassium (K) and sodium (Na) ions along with adipate ions. This compound is soluble in water, where it dissociates into its constituent ions, which play significant roles in biological systems.

Biochemical Pathways:

this compound acts as a substrate for enzymes involved in fatty acid metabolism. It facilitates the conversion of adipic acid derivatives into energy through β-oxidation pathways. This metabolic process is crucial for energy production in cells, particularly in muscle tissues .

pH Regulation:

One of the key biological activities of this compound is its ability to regulate pH levels within various environments. By acting as a buffering agent, it helps maintain stability in biochemical reactions sensitive to pH fluctuations. This property is particularly beneficial in food products, enhancing taste and shelf-life .

Cellular Impact

This compound influences cellular functions by modulating cell signaling pathways and gene expression. It has been shown to affect sodium ion concentrations within cells, which can alter various cellular processes such as nutrient uptake and metabolic activity.

Dosage Effects

Research indicates that the effects of this compound vary with dosage levels. In animal models, low doses are generally well-tolerated without significant adverse effects; however, higher doses may lead to gastrointestinal disturbances or allergic reactions .

Toxicological Studies

A comprehensive review of toxicological data reveals that this compound has low acute toxicity. The oral LD50 (lethal dose for 50% of the population) in rats is approximately 5560 mg/kg body weight, indicating a relatively safe profile at normal consumption levels . Long-term studies have not demonstrated significant toxicity or genotoxic potential .

Case Studies

-

Chronic Kidney Disease (CKD) Management:

A study highlighted the implications of potassium additives, including this compound, in dietary management for CKD patients. It was found that while moderate potassium intake may provide protective cardiovascular benefits early in the disease, excessive intake could lead to hyperkalemia in advanced stages . -

Food Additive Safety:

Research evaluating food additives containing potassium showed that 37.6% of processed products analyzed contained at least one potassium additive, raising concerns among health professionals regarding their impact on health, particularly for sensitive populations like CKD patients .

Table 1: Summary of Biological Effects of this compound

| Effect | Description |

|---|---|

| Energy Metabolism | Acts as a substrate for fatty acid metabolism |

| pH Buffering | Regulates acidity in food products |

| Cellular Function Modulation | Influences cell signaling and sodium ion concentration |

| Toxicity Profile | Low acute toxicity; LD50 ~ 5560 mg/kg in rats |

Table 2: Dosage Effects Observed in Animal Models

| Dosage Level (mg/kg) | Observed Effects |

|---|---|

| Low (up to 1000) | Well-tolerated; no significant adverse effects |

| Moderate (1000-3000) | Mild gastrointestinal disturbances |

| High (above 3000) | Potential allergic reactions |

特性

IUPAC Name |

potassium;sodium;hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.K.Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYBDPAIBGXPQE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[Na+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8KNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173247 | |

| Record name | Potassium sodium adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19584-53-3 | |

| Record name | Potassium sodium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019584533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sodium adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sodium adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。